(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

描述

Nomenclature and Structural Identification

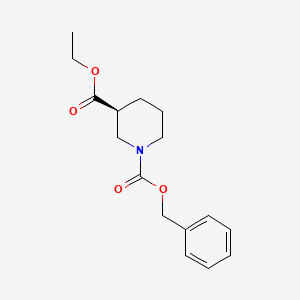

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 1-O-benzyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate. This nomenclature precisely describes the structural arrangement where the piperidine ring bears carboxylate groups at positions 1 and 3, with a benzyl group attached to the first carboxylate and an ethyl group to the third. The (S) designation indicates the absolute configuration at the carbon-3 position of the piperidine ring, establishing its chiral nature.

Table 1: Structural Identifiers and Chemical Properties

The compound exhibits a characteristic piperidine ring structure with a six-membered heterocyclic framework containing one nitrogen atom and five carbon atoms. The structural complexity arises from the presence of two distinct ester functionalities, with the benzyl carboxylate at the nitrogen position and the ethyl carboxylate at the carbon-3 position. This arrangement creates multiple sites for potential chemical modification and biological interaction, contributing to the compound's versatility in synthetic applications.

Alternative nomenclature systems have been employed in various chemical databases and literature sources, including designations such as ethyl (S)-1-carbobenzyloxy-nipecotate and (S)-piperidine-1,3-dicarboxylic acid 1-benzyl ester 3-ethyl ester. These alternative naming conventions reflect different approaches to describing the same molecular structure while maintaining consistency with the core chemical identity. The compound is also catalogued under various commercial identifiers across different chemical suppliers, facilitating its procurement for research applications.

Historical Context and Research Significance

The development of this compound emerged from broader research efforts in piperidine chemistry that gained significant momentum in the latter half of the twentieth century. Historical patent literature from the 1960s demonstrates early recognition of benzyl ester derivatives of piperidine carboxylic acids, particularly focusing on their potential spasmolytic effects and therapeutic applications. These early investigations established the foundation for understanding structure-activity relationships within this chemical class, providing crucial insights into the importance of stereochemistry and functional group positioning.

Research significance has evolved considerably since the compound's initial synthesis, with contemporary applications extending far beyond its original therapeutic considerations. The compound has become particularly valuable as a synthetic intermediate in the preparation of more complex molecular structures, serving as a protected form of nipecotic acid derivatives. This protection strategy allows for selective chemical modifications while preserving the integrity of the piperidine ring system, a critical consideration in multi-step synthetic sequences.

The stereochemical aspects of the compound have gained particular attention in recent decades, as researchers have increasingly recognized the importance of chirality in biological systems. Studies comparing enantiomeric forms of nipecotic acid derivatives have revealed significant differences in biological activity, with the (S) configuration often demonstrating distinct pharmacological properties compared to its (R) counterpart. These findings have reinforced the importance of stereoselective synthesis and the development of enantiopure compounds for research applications.

Contemporary research applications have expanded to include its use in protein degrader building block synthesis, reflecting the growing interest in targeted protein degradation as a therapeutic modality. This application represents a significant evolution from the compound's original development, demonstrating the adaptability of well-characterized chemical scaffolds to emerging research areas. The compound's role in these modern applications underscores its continued relevance in contemporary chemical research and drug discovery efforts.

Relevance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its utility as a versatile synthetic intermediate that combines multiple reactive functionalities within a single molecular framework. The compound serves as an excellent example of a protected amino acid derivative, where the nitrogen atom is acylated with a benzyl carbamate group, providing stability under various reaction conditions while maintaining the potential for subsequent deprotection. This protection strategy is particularly valuable in peptide synthesis and other applications requiring selective functional group manipulation.

Table 2: Chemical Reactivity and Synthetic Applications

| Reaction Type | Functionality Involved | Application | Reference |

|---|---|---|---|

| Esterification | Carboxylate groups | Further derivatization | |

| Hydrolysis | Ester bonds | Deprotection strategies | |

| Amidation | Carboxylate groups | Peptide coupling | |

| Reduction | Ester groups | Alcohol formation | |

| Nucleophilic substitution | Various positions | Structural modification |

The compound's relevance in medicinal chemistry extends beyond its direct biological activity to encompass its role as a building block for more complex therapeutic agents. Piperidine derivatives have been extensively studied for their potential in treating various neurological conditions, with particular attention to gamma-aminobutyric acid uptake inhibition and related mechanisms. The structural features present in this compound provide an excellent starting point for the development of compounds targeting these biological pathways.

Research in medicinal chemistry has demonstrated that piperidine derivatives exhibit diverse biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, and analgesic properties. The specific structural elements present in this compound, particularly the stereochemical configuration and the pattern of substitution, contribute to its potential utility in developing compounds with these various biological activities. The presence of both benzyl and ethyl ester groups provides opportunities for systematic structural modification to optimize biological properties.

The compound's application in protein degrader building block synthesis represents a particularly innovative area of medicinal chemistry research. Proteolysis-targeting chimeras and related molecular glue degrader technologies rely on sophisticated chemical linkers and targeting moieties, areas where the structural diversity provided by piperidine derivatives proves invaluable. The ability to incorporate this compound into these complex molecular architectures demonstrates its continuing relevance in cutting-edge therapeutic development.

属性

IUPAC Name |

1-O-benzyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-15(18)14-9-6-10-17(11-14)16(19)21-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRONXOELMBCSE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654529 | |

| Record name | 1-Benzyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174699-11-7 | |

| Record name | 1-Benzyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Molecular Characterization

The compound (C₁₆H₂₁NO₄) features a piperidine core substituted at positions 1 and 3 with benzyloxycarbonyl and ethyl ester groups, respectively. Its stereochemistry is defined by the (S)-configuration at the C3 position, critical for enantioselective applications. The molecular weight (291.34 g/mol) and solubility profile (soluble in THF, chloroform) make it amenable to standard organic reactions.

Synthetic Relevance

As a bifunctionalized piperidine, this compound serves as a precursor for alkaloid synthesis and chiral ligands. The benzyl ester at position 1 acts as a protecting group, while the ethyl ester at position 3 enables further functionalization.

Primary Synthetic Route: Cbz Protection of Ethyl Nipecotate

Reaction Overview

The most documented method involves sequential protection of ethyl nipecotate (piperidine-3-carboxylic acid ethyl ester) with benzyl chloroformate (CbzCl).

Reaction Scheme

-

Base-mediated deprotonation : Ethyl nipecotate is treated with a non-nucleophilic base (e.g., triethylamine, TEA) to activate the amine.

-

Cbz protection : CbzCl is added to form the N-protected intermediate.

-

Workup and purification : Chromatographic isolation yields the enantiomerically pure product.

Detailed Protocol

-

Step 1 : Ethyl nipecotate (7.00 g, 44.6 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL) under inert atmosphere.

-

Step 2 : TEA (6.75 g, 66.9 mmol) is added, followed by dropwise addition of CbzCl (6.4 mL, 44.6 mmol) at 0°C.

-

Step 3 : The mixture warms to room temperature, stirred for 12 h, and filtered through Celite.

-

Step 4 : The organic layer is washed with saturated NH₄Cl and brine, dried (Na₂SO₄), and concentrated.

-

Step 5 : Column chromatography (hexane/ethyl acetate, 10:1 to 5:1) isolates the product as a white solid (51% yield).

Optimization Notes

-

Temperature control : Maintaining 0°C during CbzCl addition minimizes side reactions.

-

Solvent choice : THF ensures solubility of intermediates without competing nucleophilicity.

-

Yield factors : Excess TEA (1.5 eq.) improves CbzCl reactivity, while slow addition reduces dimerization.

Alternative Method: Oxidative C–C Bond Cleavage

Onomura et al. Protocol

A complementary approach by Onomura et al. (2008) employs oxidative cleavage of N-alkoxycarbonylated cyclic amines using NaNO₂ in trifluoroacetic acid (TFA).

Key Steps

-

Substrate preparation : N-Cbz-piperidine derivatives are treated with NaNO₂ in TFA.

-

Oxidative cleavage : The C–C bond adjacent to the nitrogen is cleaved, forming dicarboxylate intermediates.

-

Esterification : Sequential benzyl and ethyl esterification yields the target compound.

Advantages and Limitations

-

Advantages : High functional group tolerance; applicable to strained rings.

-

Limitations : Lower yields (~40%) due to competing side reactions; requires strict anhydrous conditions.

Stereochemical Control and Resolution

Chiral Pool Synthesis

The (S)-configuration is retained by starting from enantiomerically pure ethyl (S)-nipecotate. Commercial availability of (S)-nipecotate (e.g., from TCI Chemicals) simplifies access to the desired stereoisomer.

Kinetic Resolution

Racemic mixtures can be resolved via chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic hydrolysis of ester intermediates.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Reagents

-

CbzCl substitutes : Benzyl chloroformate can be replaced by benzyl trichloroacetimidate for lower toxicity.

-

Solvent recovery : THF is distilled and reused to reduce waste.

Emerging Methodologies

化学反应分析

Types of Reactions

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.

Substitution: Nucleophilic substitution reactions can replace the benzyl or ethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce ethyl alcohol derivatives.

科学研究应用

Synthesis Pathways

The synthesis of (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. Key steps may include:

- Formation of the Piperidine Ring : Using appropriate precursors to construct the piperidine framework.

- Introduction of Carboxyl Groups : Employing carboxylic acid derivatives to introduce the dicarboxylate functionality.

- Substitution Reactions : Incorporating benzyl and ethyl groups through nucleophilic substitution mechanisms.

Medicinal Chemistry

This compound has shown promise as a building block for synthesizing pharmaceuticals. Its structure can serve as a scaffold for developing new drugs targeting various diseases, including:

- Antitumor Agents : Research indicates that derivatives of similar compounds have been evaluated for their antitumor activity against various cancer cell lines .

- Neurological Disorders : The compound has potential applications in developing treatments for neurological conditions such as multiple sclerosis due to its structural similarities with known therapeutic agents .

Materials Science

In materials science, this compound can be utilized for:

- Polymer Synthesis : The unique chemical properties of this compound allow it to be integrated into polymers or coatings that require specific mechanical or thermal properties.

- Coatings and Adhesives : Its reactivity can be exploited in formulating advanced coatings or adhesives with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound and its derivatives:

- Antitumor Activity : A study demonstrated that compounds derived from similar structures exhibited significant inhibitory effects on cancer cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer), suggesting potential therapeutic applications .

- Enzyme Inhibition : Research has shown that related compounds can act as inhibitors of specific enzymes like 11-beta-hydroxysteroid dehydrogenase type 1, which is relevant for conditions like obesity and metabolic syndrome .

作用机制

The mechanism of action of (S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their substituent variations:

Key Observations :

- Substituent Bulk : The tert-butyl group (e.g., 301180-04-1) increases steric hindrance, improving metabolic stability compared to ethyl or methyl analogs .

- Ring System : Pyrrolidine analogs (e.g., S21-1 in ) exhibit different conformational flexibility, affecting binding to biological targets.

- Functional Modifications : The 4-oxo derivative (154548-45-5) introduces a ketone group, enabling hydrazine-based cyclization reactions .

Physical and Spectral Properties

Data from analogs provide indirect insights:

- Melting Point : tert-butyl analogs (e.g., 301180-04-1) typically show higher melting points (>200°C) due to crystallinity .

- NMR Signatures : Piperidine protons resonate at δ 1.4–3.75 ppm (DMSO-d₆), with benzyl aromatic signals at δ 7.3–7.5 ppm .

- IR Spectroscopy : Ester carbonyl stretches appear at ~1693 cm⁻¹ (Boc) and ~1624 cm⁻¹ (amide C=O in derivatives) .

生物活性

(S)-1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is an organic compound classified within the piperidine derivatives. Its unique structure, characterized by a piperidine ring with benzyl and ethyl substitutions along with two carboxylate groups, suggests potential biological activities that warrant detailed exploration.

The molecular formula of this compound is , with a molecular weight of approximately 291.15 g/mol. The compound's distinct (S)-configuration indicates its optical activity, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.15 g/mol |

| CAS Number | 174699-11-7 |

| Structure | Piperidine derivative with benzyl and ethyl groups |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies indicate that this compound may bind to dopamine D2 receptors, which are crucial for mediating various neurological functions, including pain perception and mood regulation . Additionally, there is ongoing research into its interactions with serotonin receptors, suggesting potential implications in mood disorders and analgesic effects.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Analgesic Effects : Interaction with dopamine D2 receptors may contribute to pain relief.

- Mood Regulation : Potential modulation of serotonin receptors could influence mood disorders.

- Cellular Processes : Ongoing studies are examining the compound's effects on various cellular pathways, which may lead to applications in treating neurological conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Dopamine Receptor Binding Study :

- Objective : To evaluate the binding affinity of the compound to dopamine D2 receptors.

- Findings : The compound demonstrated significant binding affinity, indicating its potential as a therapeutic agent for conditions involving dopaminergic dysregulation.

-

Serotonin Receptor Interaction :

- Objective : To assess the impact on serotonin receptor activity.

- Findings : Initial results suggest that this compound may enhance serotonin signaling pathways, which could be beneficial in treating depression and anxiety disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other compounds, a comparison was made with structurally similar piperidine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzylpiperidine | C13H17N | Lacks carboxylic acid groups; primarily psychoactive. |

| 3-Ethylpiperidine | C11H15N | Simple alkane substitution; lacks benzyl group. |

| 1-Methyl-3-benzoylpiperidine | C16H17N | Contains a benzoyl group; investigated for anti-cancer properties. |

This compound stands out due to its dual carboxylic acid functionalities combined with both benzyl and ethyl substitutions. This unique structure may enhance its biological activity compared to the aforementioned compounds .

常见问题

Q. Basic

- HPLC-MS : To assess purity (>95%) and molecular ion ([M+H] or [M+Na]) using ESI-TOF, as validated for bicyclo[1.1.1]pentane dicarboxylates .

- NMR : -NMR identifies ester carbonyls (~165-170 ppm) and benzyl aromatic carbons (~128 ppm). -NMR resolves ethyl ester triplets (δ 1.2–1.4 ppm, J = 7 Hz) and benzyl CH (δ 4.9–5.1 ppm) .

- FT-IR : Confirms ester C=O stretches (~1720 cm) and absence of hydroxyl impurities .

How do benzyl and ethyl ester groups influence reactivity in nucleophilic substitutions or hydrogenation?

Advanced

The benzyl ester is selectively cleavable via hydrogenolysis (H, Pd/C), while the ethyl ester resists hydrolysis under mild conditions, enabling sequential deprotection. For example, in bicyclo[1.1.1]pentane derivatives, benzyl groups are removed under H (1 atm, 25°C), leaving ethyl esters intact . In nucleophilic acyl substitutions, the ethyl ester’s electron-withdrawing effect activates the carbonyl, but steric hindrance from the piperidine ring may slow kinetics.

What are the stability profiles and recommended storage conditions?

Basic

The compound is stable under inert atmospheres (N) at –20°C in sealed, amber glass containers. Avoid prolonged exposure to moisture (>40% RH) or acidic/basic vapors, which may hydrolyze esters. Accelerated stability studies (40°C/75% RH for 14 days) for similar compounds show <5% degradation by HPLC .

How can researchers resolve contradictions in reported spectral data?

Advanced

Contradictions in NMR or IR data often arise from solvent effects, impurities, or stereochemical variations. Cross-validate using:

- Deuterated solvent controls : DMSO-d vs. CDCl shifts δ by 0.1–0.3 ppm.

- 2D-NMR (COSY, HSQC) : Assigns proton-carbon correlations, critical for distinguishing diastereomers .

- Database alignment : Compare with PubChem or Acta Crystallographica entries for benzene-1,3-dicarboxylate derivatives .

What role does this compound play in synthesizing bioactive molecules?

Advanced

It serves as a chiral building block for pharmaceuticals. For instance, (S)-configured piperidine dicarboxylates are intermediates in protease inhibitors or kinase modulators. A case study demonstrates its use in synthesizing spirocyclic indoline derivatives via Pd-catalyzed cross-coupling, achieving 72% yield for antitumor candidates . The ethyl ester’s stability under basic conditions enables sequential functionalization of the piperidine nitrogen .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。